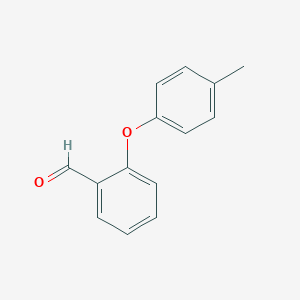

2-(4-甲基苯氧基)苯甲醛

描述

2-(4-Methylphenoxy)benzaldehyde (2-MPA) is a synthetic compound that has been used for a variety of scientific applications. It is a white crystalline solid with a pungent odor. 2-MPA is a versatile compound that has been used in a variety of research applications ranging from organic synthesis to biochemical and physiological studies.

科学研究应用

有机合成

苯甲醛是有机合成中的宝贵工具,因为它与各种试剂的相互作用是合成各种有机化合物的关键 . “2-(4-甲基苯氧基)苯甲醛” 也可能在有机合成中以类似的方式使用。

药物生产

苯甲醛是合成苯基硝基丙烯的起始产物,苯基硝基丙烯是苯丙胺的中间体,具有强烈的兴奋作用 . 因此,“2-(4-甲基苯氧基)苯甲醛” 也可能用于某些药物的生产。

苯并咪唑的合成

苯并咪唑是化学科学中进行深入研究的重要杂环模板之一,因为它们具有众所周知的应用和有趣的生物活性谱 . “2-(4-甲基苯氧基)苯甲醛” 可能用于苯并咪唑的合成。

硫代半缩醛的生产

硫代半缩醛被认为是具有生物活性的化合物,并显示出不同类型的生物活性,如抗癌、抗HIV、抗惊厥、抗疟疾、抗炎、酶抑制、抗病毒、抗氧化、抗真菌和抗菌 . “2-(4-甲基苯氧基)苯甲醛” 可能用于硫代半缩醛的生产。

安全和危害

作用机制

Mode of Action

It’s known that benzylic compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Methylphenoxy)benzaldehyde . These factors can include temperature, pH, and the presence of other compounds. For instance, the compound is air sensitive and may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it’s recommended to handle it with care, using protective gloves, clothing, and eye/face protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

生化分析

Biochemical Properties

It is known that benzaldehydes can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially involve enzymes, proteins, and other biomolecules, leading to various biochemical interactions.

Cellular Effects

It is known that benzaldehydes can disrupt cellular antioxidation systems, which can inhibit fungal growth . This suggests that 2-(4-Methylphenoxy)benzaldehyde may have similar effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzaldehydes can react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that 2-(4-Methylphenoxy)benzaldehyde may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound is air sensitive , which may influence its stability and degradation over time

属性

IUPAC Name |

2-(4-methylphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSRCJKQVYKILL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363058 | |

| Record name | 2-(4-methylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19434-35-6 | |

| Record name | 2-(4-methylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B101557.png)

![[(Thien-3-ylmethyl)thio]acetic acid](/img/structure/B101567.png)